molecular formula C20H19ClN2S2 B11644887 3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11644887
M. Wt: 387.0 g/mol
InChI Key: URPYCBXMWHBPFK-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, including the formation of the dithioloquinoline core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, the compound’s unique properties make it suitable for applications in materials science, such as the development of advanced polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithioloquinoline derivatives and aniline derivatives with various substituents. Examples include:

  • 3-chloro-4-methyl-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline analogs with different halogen or alkyl groups.
  • Quinoline derivatives with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19ClN2S2/c1-11-5-8-14-16(9-11)23-20(3,4)18-17(14)19(25-24-18)22-13-7-6-12(2)15(21)10-13/h5-10,23H,1-4H3

InChI Key

URPYCBXMWHBPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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